

Molecular structure and weight of 1-Isopropoxy-4-nitrobenzene

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Compound of Interest

Compound Name: 1-Isopropoxy-4-nitrobenzene

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An In-depth Technical Guide to 1-Isopropoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of **1-Isopropoxy-4-nitrobenzene**. The information is curated for professionals in research and development who require detailed technical data and experimental insights.

Molecular Structure and Properties

1-Isopropoxy-4-nitrobenzene, also known as Isopropyl 4-Nitrophenyl Ether, is an aromatic ether with the chemical formula $C_9H_{11}NO_3$. Its structure consists of a benzene ring substituted with a nitro group at the para position (C4) and an isopropoxy group at the C1 position.

Physicochemical Data

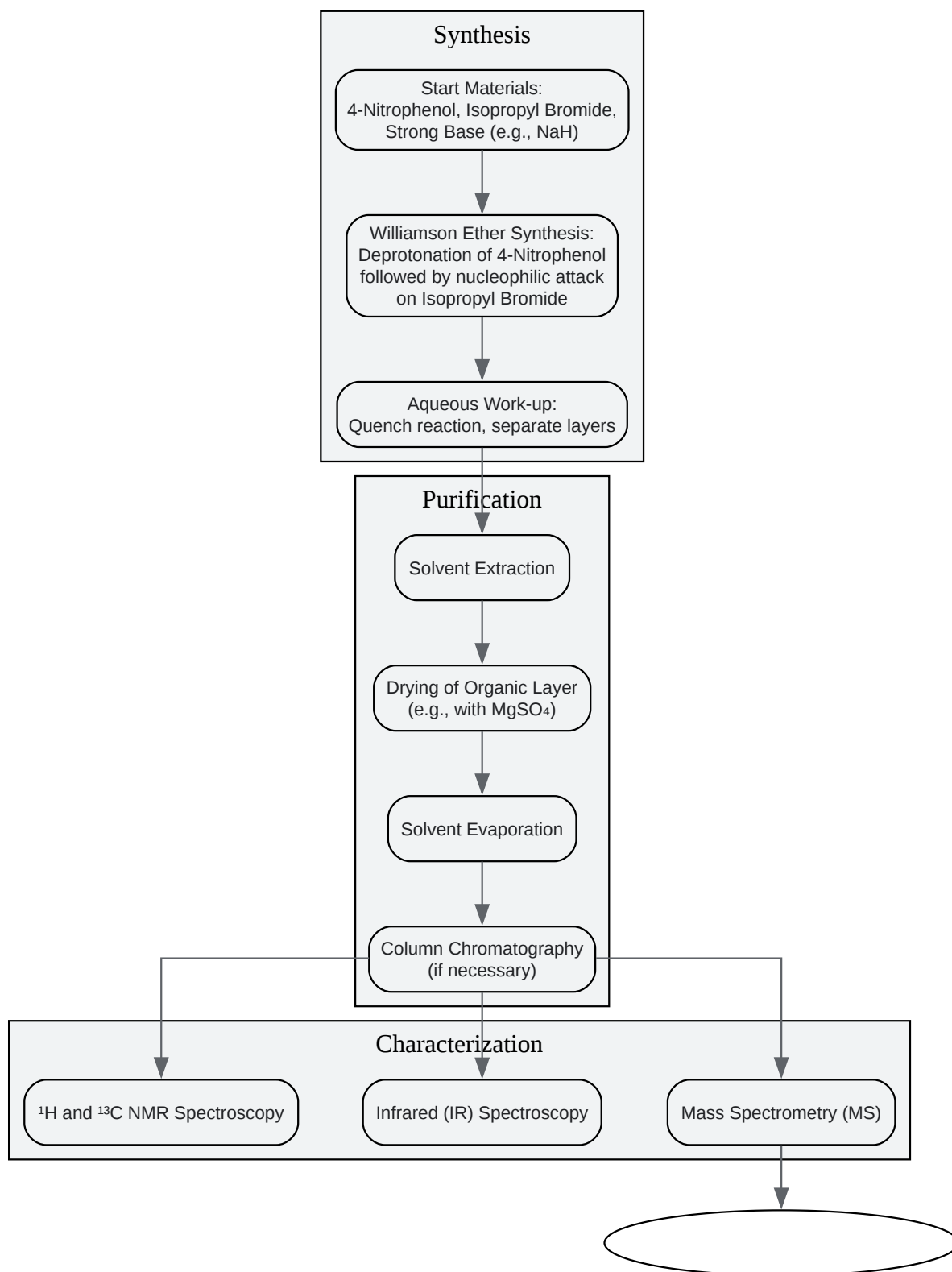
The key quantitative properties of **1-Isopropoxy-4-nitrobenzene** are summarized in the table below for easy reference and comparison.

Property	Value	Citations
Molecular Formula	C ₉ H ₁₁ NO ₃	[1][2]
Molecular Weight	181.19 g/mol	[1][3]
CAS Number	26455-31-2	[1][3]
Appearance	White or Colorless to Yellow to Orange powder, lump, or clear liquid	[4]
Melting Point	30 °C	[1][3]
Boiling Point	276-277 °C	[3]
Density	1.141 ± 0.06 g/cm ³	[3]
Purity	>98.0% (by GC)	[4]

Synthesis and Characterization

The primary route for synthesizing **1-Isopropoxy-4-nitrobenzene** is through the Williamson ether synthesis. This method involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. In this case, 4-nitrophenol is reacted with an isopropyl halide.

Experimental Workflow: Synthesis and Characterization



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Caption: Experimental workflow for the synthesis, purification, and characterization of **1-Isopropoxy-4-nitrobenzene**.

Experimental Protocols

1. Synthesis via Williamson Ether Synthesis

This protocol is based on the general principles of the Williamson ether synthesis, a widely used method for preparing ethers.

- Materials: 4-nitrophenol, isopropyl bromide (or iodide), a strong base (e.g., sodium hydride or potassium carbonate), and a suitable aprotic solvent (e.g., DMF or acetone).
- Procedure:
 - Dissolve 4-nitrophenol in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Add the strong base portion-wise to the solution at room temperature to deprotonate the phenol, forming the 4-nitrophenoxide.
 - Add isopropyl bromide to the reaction mixture.
 - Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.
- Work-up:
 - Carefully quench the reaction with water.
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
 - Combine the organic layers, wash with brine, and dry over an anhydrous salt like sodium sulfate.

- Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

2. Purification

The crude **1-Isopropoxy-4-nitrobenzene** can be purified using standard laboratory techniques.

- Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain a pure crystalline product.
- Column Chromatography: For liquid or oily crude products, purification by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) is effective.

3. Characterization

The identity and purity of the synthesized **1-Isopropoxy-4-nitrobenzene** should be confirmed by spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The integration of these signals should correspond to the number of protons in each environment.
 - ^{13}C NMR: The carbon NMR spectrum will display distinct peaks for the different carbon atoms in the molecule, including the aromatic carbons and the carbons of the isopropoxy group.
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretches around 1520 cm^{-1} and 1345 cm^{-1}), the C-O-C ether linkage, and the aromatic ring.
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M^+) corresponding to the

molecular weight of **1-Isopropoxy-4-nitrobenzene** (181.19 g/mol).

Biological Activity and Applications

Currently, there is limited publicly available information on the specific biological activity or signaling pathways of **1-Isopropoxy-4-nitrobenzene**. It is primarily utilized as a chemical intermediate in organic synthesis. Its functional groups, the nitro group and the ether linkage on an aromatic ring, make it a versatile building block for the synthesis of more complex molecules, potentially including pharmaceuticals and other specialty chemicals. Further research is required to explore any potential biological effects of this compound.

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